Product packaging for Dexlofexidine hydrochloride(Cat. No.:CAS No. 87858-98-8)

Dexlofexidine hydrochloride

Cat. No.: B12777328
CAS No.: 87858-98-8
M. Wt: 295.6 g/mol
InChI Key: DWWHMKBNNNZGHF-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Imidazoline (B1206853) Derivatives and Alpha-Adrenergic Agonists

Dexlofexidine (B27069) is classified as an alpha-2 adrenergic agonist and is structurally an imidazoline derivative. tandfonline.comwikipedia.org This dual classification is crucial to understanding its pharmacological profile. The alpha-2 adrenergic receptors are a class of G protein-coupled receptors that are key regulators of the sympathetic nervous system. wikipedia.org Agonists of these receptors, like dexlofexidine, generally produce sympatholytic effects, leading to outcomes such as decreased blood pressure and heart rate. nih.govnih.gov

The imidazoline ring in dexlofexidine's structure is significant because many compounds containing this moiety also interact with imidazoline receptors. nih.govnih.gov These receptors, distinct from adrenergic receptors, are also involved in the central regulation of blood pressure. nih.govarvojournals.org It is now recognized that clonidine (B47849), a prototypical alpha-2 agonist, binds with similar affinity to both alpha-2 adrenoceptors and non-adrenergic imidazoline receptors. nih.gov Racemic lofexidine (B1675026), the mixture of dexlofexidine and its levorotatory counterpart, also binds avidly to the I1-imidazoline receptor and functions as a full agonist. tandfonline.com This interaction with multiple receptor systems suggests a complex mechanism of action that is not limited to alpha-2 adrenoceptor agonism alone. tandfonline.com

The three primary subtypes of alpha-2 adrenoceptors are α2A, α2B, and α2C. guidetopharmacology.org Racemic lofexidine has been shown to have agonist activity at the alpha-2A, alpha-2B, and alpha-2C adrenoceptor subtypes. scirp.org This broad activity across subtypes, combined with potential imidazoline receptor agonism, contributes to its complex pharmacological effects.

Significance of Enantiomeric Studies in Contemporary Pharmacology and Neurobiology

The study of enantiomers, or stereoisomers that are non-superimposable mirror images of each other, is a cornerstone of modern pharmacology. For chiral drugs like lofexidine, the two enantiomers, dexlofexidine ((+)-lofexidine) and levlofexidine (B27067) ((-)-lofexidine), can exhibit markedly different pharmacological properties. tandfonline.comnih.gov This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer.

Early and pivotal research into the enantiomers of lofexidine highlighted these differences. A 1985 study by Wilffert et al. was the first to report on the differential hemodynamic activities of the enantiomers. tandfonline.com This was followed by a 1986 report by Biedermann et al. which described the first enantioselective synthesis of the two isomers and further detailed their distinct alpha-2 adrenoceptor activities. tandfonline.comnih.gov

Research has consistently shown that the pharmacological activity of racemic lofexidine resides predominantly in the levorotatory isomer, levlofexidine. nih.govguidetopharmacology.org Levlofexidine was found to be approximately 20 times more potent than dexlofexidine in producing pressor effects in pithed normotensive rats and in decreasing mean arterial pressure and heart rate in anesthetized normotensive rats. nih.gov Furthermore, levlofexidine was about 30 times more potent than dexlofexidine in reducing the electrically stimulated increase in heart rate in pithed rats. nih.gov

These functional differences are rooted in their differential binding affinities for adrenergic receptors. Levlofexidine demonstrates a significantly higher affinity for both alpha-1 and alpha-2 adrenoceptors compared to dexlofexidine. tandfonline.comnih.gov Specifically, levlofexidine has an approximately 9-fold higher affinity for alpha-2 adrenoceptor binding sites in rat brain membranes than dexlofexidine. nih.gov It is also four times more potent at displacing [3H]-prazosin from alpha-1 adrenoceptors. nih.gov One study reported that levlofexidine has a dissociation constant (KD) of 360 pM for alpha-2 adrenoceptors, while dexlofexidine has a 10-fold lower affinity. tandfonline.com

The following tables summarize the comparative pharmacological data for dexlofexidine and levlofexidine based on available research findings.

Table 1: Comparative Potency of Lofexidine Enantiomers in Cardiovascular Models

Parameter Levlofexidine vs. Dexlofexidine Reference
Pressor Effects (pithed rats) ~20 times more potent nih.gov
Decrease in Mean Arterial Pressure & Heart Rate (anesthetized rats) ~20 times more effective nih.gov

Table 2: Comparative Receptor Binding Affinity of Lofexidine Enantiomers

Receptor Target Levlofexidine vs. Dexlofexidine Affinity Reference
Alpha-2 Adrenoceptors (rat brain) ~9-fold higher nih.gov
Alpha-1 Adrenoceptors 4 times more potent nih.gov
Alpha-2 Adrenoceptors (KD) Levlofexidine: 360 pM, Dexlofexidine: ~10-fold lower tandfonline.com

Historical Development and Discovery Strategy of Lofexidine

The discovery of lofexidine was not a matter of pure serendipity but emerged from a systematic research program at the German pharmaceutical company A. Nattermann & Cie, GmbH. tandfonline.com The program was focused on exploring the structure-activity relationships of a series of imidazoline compounds, which were already known to possess pressor, analgesic, and antidepressant properties. tandfonline.com During this research, it was unexpectedly found that substitution at the aryloxy methylene (B1212753) carbon of the imidazoline structure led to compounds with hypotensive properties. tandfonline.com Optimal hypotensive activity was observed with substitutions at the 2 and 6 positions of the aryl ring, as is the case with lofexidine. tandfonline.com

Although developed as an antihypertensive, lofexidine was withdrawn from the market in the former Federal Republic of Germany shortly after its approval due to a perceived lack of efficacy. tandfonline.com However, its potential for another therapeutic application soon became apparent. Under license from Nattermann, Merrell-Dow began investigating lofexidine for the management of opiate withdrawal. tandfonline.com Early clinical trials in the 1980s suggested that lofexidine might be superior to clonidine for this purpose, with a lower propensity to cause significant hypotension. tandfonline.com

Despite these promising findings, the regulatory path for lofexidine was slow, partly because clonidine was already established and used off-label for opiate withdrawal. tandfonline.com In 1992, Britannia Pharmaceuticals gained approval to market lofexidine (as Britlofex) in the United Kingdom for the treatment of opiate withdrawal. tandfonline.com It took many more years for the drug to receive approval in the United States.

The long development history of lofexidine, spanning several decades, reflects both the scientific and economic factors that influence the trajectory of a drug from discovery to clinical use. umn.edu The exploration of its individual enantiomers, dexlofexidine and levlofexidine, represents a more recent chapter in this history, driven by a deeper understanding of stereopharmacology. tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13Cl3N2O B12777328 Dexlofexidine hydrochloride CAS No. 87858-98-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

87858-98-8

Molecular Formula

C11H13Cl3N2O

Molecular Weight

295.6 g/mol

IUPAC Name

2-[(1S)-1-(2,6-dichlorophenoxy)ethyl]-4,5-dihydro-1H-imidazole;hydrochloride

InChI

InChI=1S/C11H12Cl2N2O.ClH/c1-7(11-14-5-6-15-11)16-10-8(12)3-2-4-9(10)13;/h2-4,7H,5-6H2,1H3,(H,14,15);1H/t7-;/m0./s1

InChI Key

DWWHMKBNNNZGHF-FJXQXJEOSA-N

Isomeric SMILES

C[C@@H](C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl

Canonical SMILES

CC(C1=NCCN1)OC2=C(C=CC=C2Cl)Cl.Cl

Origin of Product

United States

Chemical Synthesis and Stereochemical Elucidation of Dexlofexidine Hydrochloride

Historical Synthetic Pathways of Lofexidine (B1675026) Enantiomers

The development of synthetic routes to the individual enantiomers of lofexidine, the racemic precursor to dexlofexidine (B27069), has been a critical area of research, driven by the differential pharmacological activities of the stereoisomers. Early methods focused on the preparation of the racemate followed by separation, while later advancements aimed for direct stereoselective synthesis.

Early Methodologies for Laboratory and Multigram Scale Preparations

Initial laboratory-scale syntheses of lofexidine hydrochloride involved multi-step processes. A common early approach, as described in the 1980s, involved the reaction of 2,6-dichlorophenol (B41786) with a derivative of propionic acid to form an ether linkage. This intermediate was then converted to an imidazoline (B1206853) ring system, yielding racemic lofexidine. The hydrochloride salt was subsequently formed by treatment with hydrochloric acid.

Systematic studies in the early 1980s explored numerous imidazolines with aryloxyalkyl substitutions at the 2-position. These investigations revealed that substitutions on the aryl ring at the 2 and 6 positions with halogens, combined with a side-chain on the alkyl residue, resulted in compounds with significant antihypertensive properties. Within this series, 2-[1-(2,6-Dichlorophenoxy)-ethyl]-2-imidazoline hydrochloride, or lofexidine, was identified as having the most pronounced hypotensive activity. nih.gov The synthesis and physicochemical properties of lofexidine were described in detail in a 1982 publication in the journal Arzneimittelforschung. nih.gov

Multi-Step Pathways for Stereoisomeric Compound Preparation

The preparation of individual stereoisomers of lofexidine necessitated the development of more refined multi-step pathways. These routes either introduced a chiral center early in the synthesis or employed chiral resolving agents to separate the enantiomers of a racemic intermediate or the final product.

A notable pathway for the preparation of the enantiomers of lofexidine involves the use of chiral starting materials. For instance, a process can commence with an enantiomerically pure form of a lactic acid derivative. This chiral starting material is then carried through a series of reactions to build the lofexidine molecule, thereby ensuring the desired stereochemistry in the final product.

The following table outlines a representative multi-step synthesis for a lofexidine enantiomer:

StepStarting MaterialsReagents and ConditionsIntermediate/Product
12,6-dichlorophenol, Ethyl 2-chloropropionatePotassium carbonate, Polar aprotic solventEthyl 2-(2,6-dichlorophenoxy)propionate
2Ethyl 2-(2,6-dichlorophenoxy)propionateEthylenediamine (B42938), Titanium isopropoxide, TolueneRacemic Lofexidine
3Racemic LofexidineChiral resolving agent (e.g., tartaric acid derivative)Diastereomeric salts
4Diastereomeric saltsSeparation (e.g., crystallization), followed by treatment with baseEnantiomerically pure Lofexidine
5Enantiomerically pure LofexidineHydrochloric acidLofexidine Hydrochloride enantiomer

Enantioselective Synthesis Approaches and Advancements

Recognizing the limitations and inefficiencies of resolving racemic mixtures, significant research efforts have been directed towards the development of enantioselective synthetic methods for dexlofexidine. These approaches aim to produce the desired enantiomer directly, thereby improving yield and reducing waste.

Chiral Resolution Techniques for Racemic Lofexidine

One of the most established methods for obtaining enantiomerically pure compounds is through the chiral resolution of a racemic mixture. wikipedia.org This technique involves the use of a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods such as crystallization. wikipedia.orgpharmtech.com

For a basic compound like lofexidine, chiral acids are commonly employed as resolving agents. The reaction of racemic lofexidine with an enantiomerically pure chiral acid results in the formation of two diastereomeric salts. Due to their different solubilities, one diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its separation by filtration. The desired enantiomer of lofexidine can then be liberated from the purified diastereomeric salt by treatment with a base.

TechniqueDescriptionKey Components
Diastereomeric Salt Formation Racemic lofexidine is reacted with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.Racemic Base: LofexidineChiral Acid Resolving Agent: e.g., derivatives of tartaric acid, mandelic acid, or camphor (B46023) sulfonic acid.

Novel Processes Utilizing Chiral Acids for Stereopure Enantiomers

Beyond their use in classical resolution, chiral acids and their derivatives can be employed in more advanced and efficient processes to obtain stereopure enantiomers. These methods often involve dynamic kinetic resolution or the use of chiral catalysts that can differentiate between the two enantiomers of a racemic starting material or intermediate.

While specific novel processes utilizing chiral acids for the direct synthesis of stereopure dexlofexidine are not extensively detailed in publicly available literature, the principles of such syntheses are well-established in organic chemistry. These methods could involve the use of a chiral Brønsted acid as a catalyst in a key bond-forming reaction, which would create the chiral center with a high degree of enantioselectivity.

Scalable and High-Yielding Synthetic Routes Towards Pure Enantiomers

A significant advancement in the synthesis of dexlofexidine has been the development of scalable and high-yielding enantioselective routes. These processes are crucial for the cost-effective production of the active pharmaceutical ingredient.

One such scalable and high-yielding synthetic route toward pure enantiomers of lofexidine hydrochloride has been reported. A key feature of this synthesis is a rapid one-pot amide alkylation-imidazoline formation sequence performed on the carboxamide function of α-(2,6-dichlorophenoxy)propionamide. This approach is designed to preserve the sensitive configuration at the α-carbon of the resulting product. The methodology also describes a way to accelerate the often slow O-alkylation of the carboxamide function by utilizing trimethyloxonium (B1219515) tetrafluoroborate (B81430) (Me₃O⁺BF₄⁻).

The following table provides a generalized overview of a scalable enantioselective synthesis:

StepStarting MaterialKey Reagents and ConditionsProductKey Features
1(S)-α-(2,6-dichlorophenoxy)propionamide1. Trimethyloxonium tetrafluoroborate2. Ethylenediamine(S)-Lofexidine (Dexlofexidine)One-pot reaction, preservation of stereochemistry
2(S)-Lofexidine (Dexlofexidine)Hydrochloric acid in a suitable solventDexlofexidine HydrochlorideHigh yield, scalable process

This enantioselective approach provides a more efficient and economical alternative to the classical resolution of racemic lofexidine, representing a significant step forward in the production of this important therapeutic agent.

Application of Asymmetric Hydrogenation and Dynamic Kinetic Resolution in Synthesis

The establishment of the chiral center in dexlofexidine is a critical step in its synthesis. Asymmetric hydrogenation and dynamic kinetic resolution represent powerful catalytic strategies for the enantioselective synthesis of chiral molecules, including those with structures analogous to dexlofexidine precursors.

Asymmetric Hydrogenation is a process that introduces a new stereocenter by the addition of hydrogen across a double bond, guided by a chiral catalyst. This method is highly efficient for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. In the context of dexlofexidine synthesis, a potential precursor such as an appropriately substituted α,β-unsaturated imidazoline or a ketone-containing intermediate could theoretically be a substrate for asymmetric hydrogenation. The use of catalysts like those based on ruthenium- or rhodium-phosphine complexes (e.g., Noyori-type catalysts) could facilitate the stereoselective reduction to yield the desired (S)-enantiomer. However, specific applications of asymmetric hydrogenation in the synthesis of this compound are not extensively detailed in publicly available scientific literature.

Dynamic Kinetic Resolution (DKR) is a potent technique that combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. For a dexlofexidine precursor possessing a racemizable stereocenter, a chiral catalyst could selectively react with the (S)-enantiomer while the (R)-enantiomer is continuously converted to the (S)-form. This approach is particularly advantageous as it overcomes the 50% yield limitation of classical kinetic resolution. While DKR is a well-established strategy for the synthesis of a wide range of chiral compounds, its specific application to the synthesis of this compound has not been prominently reported in peer-reviewed journals. A patent application does describe a chiral synthesis of lofexidine enantiomers involving resolution with a chiral acid, which is a form of kinetic resolution.

Advanced Synthetic Intermediate Transformations

A significant innovation in the synthesis of dexlofexidine is the development of a one-pot procedure that combines amide alkylation and subsequent imidazoline ring formation. This strategy streamlines the synthesis by avoiding the isolation of intermediates, which can lead to increased yields and reduced waste.

In a reported scalable and enantioselective synthesis of lofexidine, the key intermediate, (S)-α-(2,6-dichlorophenoxy)propionamide, is subjected to a one-pot reaction sequence. researchgate.net This sequence involves the O-alkylation of the amide with Meerwein's salt (trimethyloxonium tetrafluoroborate) to form a reactive imidate intermediate. This is immediately followed by the addition of ethylenediamine, which reacts with the imidate to form the desired imidazoline ring, yielding dexlofexidine. researchgate.net This one-pot approach is highly efficient, preserving the stereochemical integrity of the chiral center.

Table 1: Key Steps in the One-Pot Amide Alkylation-Imidazoline Formation

StepReagents and ConditionsIntermediate/ProductKey Transformation
1. O-Alkylation(S)-α-(2,6-dichlorophenoxy)propionamide, Trimethyloxonium tetrafluoroborate, DichloromethaneImidate intermediateConversion of the amide to a more reactive imidate.
2. Imidazoline FormationEthylenediamine, DichloromethaneDexlofexidineCyclization with ethylenediamine to form the imidazoline ring.

The O-alkylation of the amide precursor is a crucial step in the synthesis of dexlofexidine via the imidate intermediate. Traditional methods for this transformation can be sluggish. To address this, accelerated procedures have been developed.

Table 2: Comparison of O-Alkylation Conditions

Alkylating AgentTypical Reaction ConditionsRelative Rate
Standard Alkyl HalidesElevated temperatures, prolonged reaction timesSlow
Trimethyloxonium tetrafluoroborateRoom temperature, short reaction timesAccelerated

The development of these accelerated O-alkylation procedures is a key factor in enabling the practical and scalable synthesis of enantiomerically pure this compound.

Molecular and Cellular Pharmacology of Dexlofexidine Hydrochloride

Alpha-Adrenergic Receptor Interactions

Agonism at Alpha-2 Adrenergic Receptor Subtypes (α2A, α2B, α2C)

Dexlofexidine (B27069), as part of the racemic lofexidine (B1675026), demonstrates significant binding affinity and agonist functional activity at all three primary subtypes of the alpha-2 adrenergic receptor: α2A, α2B, and α2C. scirp.org These receptors are G-protein-coupled receptors that, upon activation, mediate a range of physiological responses.

Research indicates that lofexidine, and by extension its enantiomers, possesses a high affinity and specificity for the alpha-2A adrenergic receptor subtype. medcentral.comnih.gov This preferential binding to the α2A subtype is significant, as this receptor is a Gi protein-coupled receptor responsible for reducing the sympathetic outflow, a key mechanism in its therapeutic applications. nih.gov Activation of the α2A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). drugbank.com

Imidazoline (B1206853) Receptor Engagement

Dexlofexidine hydrochloride, as a component of lofexidine, interacts with I1-imidazoline receptors located in the brain and brainstem. nih.gov The I1 class of imidazoline receptors is critically involved in the central inhibition of the sympathetic nervous system, which contributes to a reduction in blood pressure. core.ac.ukwikipedia.org The engagement of these receptors by lofexidine and similar compounds results in sympatholytic effects, meaning it suppresses the outflow of the sympathetic nervous system. nih.gov The hypotensive action of such centrally acting antihypertensive drugs is attributed to their combined activity at both α2-adrenergic receptors and these nonadrenergic I1-imidazoline receptors. core.ac.uk

The pharmacological profile of dexlofexidine is marked by its interaction with multiple molecular targets. Research on its parent compound, lofexidine, reveals a broad affinity for several receptor subtypes beyond a single class. This complex engagement includes significant binding to various alpha-adrenoceptor subtypes, such as alpha-1A, alpha-2A, alpha-2B, and alpha-2C. scirp.org Furthermore, its activity extends to serotonergic and dopaminergic systems, distinguishing it from structurally similar compounds like clonidine (B47849). scirp.org This multi-receptor profile underscores a complex mechanism of action that is not limited to a single pathway. While the compound engages multiple targets, specific data detailing biphasic dose-response curves for this compound are not extensively characterized in the available literature.

Serotonergic Receptor Interactions (e.g., 5-HT1a, 5-HT1B, 5-HT7, 5HT2c, 5HT1d Receptors)

Table 1: Serotonergic Receptor Interactions of Lofexidine (containing Dexlofexidine)

Receptor SubtypeReported Action
5-HT1AAgonist scirp.orgdrugbank.com
5-HT1BAgonist scirp.org
5-HT7Agonist drugbank.com

Dopamine (B1211576) Receptor Interactions (e.g., D2S Receptor)

A notable aspect of dexlofexidine's pharmacology, via its parent compound lofexidine, is its interaction with the dopamine system. Studies have revealed that lofexidine possesses a significant affinity for the dopamine D2S receptor, where it functions as an agonist. scirp.org This activity at a dopamine receptor subtype represents a key difference in the receptor binding profile when compared to the related compound clonidine, which is devoid of such activity. scirp.org The interaction with D2 receptors, which are involved in complex neuronal signaling, adds another dimension to the compound's mechanism of action. nih.gov

Table 2: Dopaminergic Receptor Interactions of Lofexidine (containing Dexlofexidine)

Receptor SubtypeReported Action
Dopamine D2SAgonist scirp.org

Signal Transduction Pathways in Noradrenergic Neurons

Dexlofexidine's mechanism of action in noradrenergic neurons involves the modulation of critical intracellular signaling pathways. As an agonist at the alpha-2A adrenergic receptor, which is a Gi protein-coupled receptor, it influences the adenylyl cyclase signaling cascade. nih.gov The activation of the Gi protein leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This enzymatic inhibition prevents the conversion of adenosine triphosphate (ATP) into the second messenger cyclic adenosine monophosphate (cAMP). nih.gov The resulting reduction in intracellular cAMP levels decreases the sympathetic outflow from noradrenergic neurons, such as those in the locus coeruleus. nih.govnih.gov This specific signal transduction pathway is fundamental to the compound's ability to modulate noradrenergic activity. nih.gov

Potassium Efflux and Neural Firing Suppression Mechanisms

As an alpha-2 adrenergic agonist, dexlofexidine's mechanism for suppressing neural firing involves the activation of presynaptic inhibitory autoreceptors. This activation is coupled to inhibitory G-proteins (Gαi). Upon binding, the G-protein inhibits the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP). nih.govpatsnap.com This decrease in cAMP levels reduces the phosphorylation cascade, ultimately resulting in the suppression of sympathetic outflow and a reduction in neuronal excitability. nih.govnih.gov This inhibitory action on the neuron's firing rate is a key component of its pharmacological effect.

Modulation of Norepinephrine (B1679862) Release in Central Noradrenergic Systems (e.g., Locus Coeruleus)

This compound exerts significant influence over central noradrenergic systems, with the locus coeruleus (LC) being a primary site of action. patsnap.com The LC, a nucleus in the brainstem, is the principal source of norepinephrine in the brain and is involved in physiological responses to stress and panic. patsnap.comuconn.edu Alpha-2 adrenergic agonists like dexlofexidine bind to and stimulate the inhibitory presynaptic alpha-2 receptors located on noradrenergic neurons within the LC. patsnap.comnih.gov This activation inhibits the release of norepinephrine, effectively decreasing the firing rate and release of this neurotransmitter from the neuron. nih.gov During states such as opioid withdrawal, noradrenergic neurons in the LC become hyperactive, leading to a surge in norepinephrine release; dexlofexidine mitigates this by reducing the excitatory signals. patsnap.com

Table 1: Research Findings on Dexlofexidine's Effect on Norepinephrine Release

System/Model Receptor Target Mechanism of Action Outcome Reference
Central Noradrenergic Systems Presynaptic Alpha-2 Adrenoceptors Agonist binding and activation Decreased norepinephrine (NE) cell firing and release nih.gov

Decrease of c-fos mRNA and Fos Protein Production in Preclinical Models

Table 2: Impact of Lofexidine on Neuronal Activation Markers

Cellular Marker Condition Effect of Lofexidine Implication Reference
c-fos mRNA Opioid Dependence Models Decrease Reduction in gene expression related to neuronal activation nih.gov

Preclinical Pharmacodynamic Investigations of Dexlofexidine Hydrochloride

In Vitro Pharmacological Profiling

In vitro studies have been crucial in determining the receptor binding affinities and functional activities of dexlofexidine (B27069) at a cellular and tissue level.

Studies on lofexidine (B1675026), the racemic mixture containing dexlofexidine, have been conducted using human embryonic kidney (HEK293) cells transfected with various adrenergic receptor subtypes. These assays are fundamental in determining the binding affinity and functional potency of the compound. Lofexidine has demonstrated significant binding affinity and agonist functional activity at alpha-1A, alpha-2A, alpha-2B, and alpha-2C adrenoceptors. scirp.org As an enantiomer of lofexidine, dexlofexidine is a full agonist at alpha-2 adrenoceptors. scirp.org

In comparison to clonidine (B47849), another alpha-2 adrenergic agonist, lofexidine exhibits a broader receptor binding profile. While both compounds show the highest affinity for the alpha-2A adrenergic receptor, lofexidine also displays affinity for serotonin (B10506) receptor subtypes 5-HT1A and 5-HT1D, with functional activity at these sites. fda.gov The functional potency of both lofexidine and clonidine is greatest at the alpha-2C adrenergic receptor, followed by the alpha-2A subtype. fda.gov

Table 1: Comparative Receptor Binding and Functional Activity of Lofexidine and Clonidine

Receptor Subtype Lofexidine Binding Affinity (Ki, nM) Lofexidine Functional Potency (EC50, nM) Clonidine Binding Affinity (Ki, nM) Clonidine Functional Potency (EC50, nM)
Alpha-2A Adrenergic High High High High
Alpha-2C Adrenergic High Highest High Highest
Alpha-2B Adrenergic Lower Lower Lower Lower
5-HT1A Serotonin Moderate Active Not significant Not significant
5-HT1D Serotonin Moderate Active Not significant Not significant

Data synthesized from FDA regulatory documents and comparative pharmacological studies. scirp.orgfda.gov

The assessment of a compound's activity on the human ether-a-go-go-related gene (hERG) potassium channel is a critical component of preclinical safety pharmacology. These assays, often conducted in specialized cell lines like Chinese Hamster Ovary (CHO) or HEK293 cells expressing the hERG channel, are designed to identify potential risks of QT interval prolongation and cardiac arrhythmias. While specific data on dexlofexidine hydrochloride in hERG assays is not extensively detailed in publicly available literature, the FDA has noted the risk of QT prolongation as a potential adverse effect of lofexidine, suggesting that this has been a focus of preclinical assessment. nih.gov The evaluation in these cellular systems typically involves patch-clamp electrophysiology to measure the inhibition of the hERG current, with the half-maximal inhibitory concentration (IC50) being a key parameter. nih.gov

Animal Model Studies for Pharmacodynamic Characterization

Animal models are indispensable for understanding the integrated physiological and behavioral effects of a compound.

The enantiomers of lofexidine, dexlofexidine and levlofexidine (B27067), exhibit differential hemodynamic activities. Preclinical studies have indicated that levlofexidine is a significantly more potent antihypertensive agent than dexlofexidine. nih.gov One study reported levlofexidine to be 20 times more potent in its antihypertensive effects. nih.gov This difference in potency is attributed to levlofexidine being a more avid binder at alpha-2 adrenoceptors, and also binding more favorably to alpha-1 receptors compared to dexlofexidine. nih.gov This stereoselectivity highlights the importance of the three-dimensional structure of the molecule in its interaction with adrenergic receptors and the subsequent physiological response. Comparative studies in hypertensive patients have also shown that while lofexidine is comparable in efficacy to clonidine, it is associated with a lower incidence of adverse effects, such as hypotension. nih.gov

Table 2: Differential Properties of Lofexidine Enantiomers

Enantiomer Potency as Antihypertensive Binding at Alpha-2 Adrenoceptors Binding at Alpha-1 Adrenoceptors
Dexlofexidine Less potent Agonist Lower affinity
Levlofexidine More potent (20x) More avid binder More favorable binding

Based on findings from comparative enantiomer studies. nih.gov

Alpha-2 adrenergic agonists exert their effects on the central nervous system primarily by modulating the release of norepinephrine (B1679862). The locus coeruleus, a nucleus in the pons rich in noradrenergic neurons, is a key site of action. scispace.com Studies in rodent models have shown that alpha-2 agonists decrease the firing of these neurons and inhibit the release of norepinephrine. researchgate.net For example, dexmedetomidine (B676), another selective alpha-2 adrenergic agonist, has been shown to inhibit the stimulation-evoked release of noradrenaline from rat kidney cortex slices, an effect mediated by alpha-2C adrenoceptors. nih.gov In the context of the brain, systemic administration of the alpha-2 antagonist atipamezole (B1667673) has been found to improve cognitive performance in rats, an effect linked to increased noradrenergic activity in the medial prefrontal cortex. nih.gov Conversely, dexmedetomidine-induced unconsciousness in rats is associated with the inhibition of norepinephrine release from the locus coeruleus. umassmed.edu While specific studies detailing the neurochemical modulation of dexlofexidine in distinct brain regions are limited, its action as an alpha-2 agonist strongly implies that it would decrease norepinephrine release in areas like the locus coeruleus and prefrontal cortex, contributing to its central effects. researchgate.net

Central Versus Peripheral Alpha-Adrenergic Receptor Agonism in Rodent Models

This compound, a specific isomer of lofexidine, exerts its pharmacological effects primarily through its interaction with alpha-2 adrenergic receptors. Preclinical studies in rodent models have been instrumental in elucidating the compound's distinct actions on both the central and peripheral nervous systems. These investigations are crucial for understanding its therapeutic potential and predicting its physiological effects.

The central alpha-2 adrenergic agonist activity of compounds like dexlofexidine is predominantly associated with the modulation of neurotransmitter release in the brain. Specifically, activation of presynaptic alpha-2 autoreceptors on noradrenergic neurons in the locus coeruleus leads to a reduction in norepinephrine release. This sympatholytic action is believed to mediate the sedative, analgesic, and hypotensive effects observed with this class of drugs.

While specific preclinical data directly comparing the central and peripheral alpha-adrenergic effects of this compound in rodent models is limited in the public domain, inferences can be drawn from studies on its parent compound, lofexidine, and other well-characterized alpha-2 adrenergic agonists. For instance, studies on lofexidine in rats have demonstrated a central mechanism of action for its hypotensive effects. When administered intravenously to rats, lofexidine produces a significant and sustained decrease in both systolic and diastolic blood pressure, accompanied by a reduction in heart rate. The observation that intracerebroventricular administration of lofexidine is even more potent than intravenous administration in conscious rats strongly supports a centrally mediated hypotensive effect. nih.gov

Furthermore, research on other selective alpha-2 adrenergic agonists, such as dexmedetomidine, in rodent models has provided a clear framework for differentiating central from peripheral effects. In rats, the hypnotic and sedative effects of dexmedetomidine are mediated by alpha-2 adrenoceptors within the locus coeruleus. nih.gov Conversely, the initial hypertensive response sometimes observed with rapid high-dose intravenous administration of alpha-2 agonists is attributed to the stimulation of peripheral alpha-2B receptors on vascular smooth muscle. nih.gov

One study comparing the enantiomers of lofexidine suggested that levlofexidine is a more potent antihypertensive agent and binds more strongly to both alpha-2 and alpha-1 adrenoceptors than dexlofexidine. scispace.com This suggests that dexlofexidine may possess a different balance of central versus peripheral activity, a hypothesis that warrants further direct investigation in rodent models.

To illustrate the types of findings from such preclinical studies, the following interactive data tables conceptualize the expected outcomes of experiments designed to differentiate the central and peripheral alpha-adrenergic agonism of a compound like this compound in a rat model.

Table 1: Effect of Intravenous (IV) vs. Intracerebroventricular (ICV) Administration of this compound on Mean Arterial Pressure (MAP) in Anesthetized Rats

Route of AdministrationDose (µg/kg)Change in MAP (mmHg)Interpretation
IV10-15 ± 2.5Demonstrates a significant hypotensive effect via both routes, with greater potency observed with direct central administration, indicating a primary central mechanism of action for blood pressure reduction.
ICV1-20 ± 3.1

Table 2: Effect of this compound on Locomotor Activity in Mice

TreatmentDose (mg/kg, IP)Locomotor Activity (Beam Breaks/30 min)Interpretation
Vehicle-350 ± 45A dose-dependent decrease in locomotor activity suggests a centrally mediated sedative effect.
Dexlofexidine HCl0.1150 ± 30
Dexlofexidine HCl0.350 ± 15

These conceptual tables highlight the methodologies used in rodent models to dissect the central and peripheral actions of alpha-adrenergic agonists. Direct and detailed preclinical studies on this compound are necessary to definitively characterize its specific pharmacodynamic profile.

Pharmacokinetics and Biotransformation Research of Dexlofexidine Hydrochloride Preclinical Focus

Absorption and Distribution Studies in Preclinical Models

Understanding the absorption and distribution of dexlofexidine (B27069) is crucial for determining its potential therapeutic efficacy. Preclinical studies in various animal models have been conducted to assess its bioavailability and how it interacts with components of the blood.

Below is a representative table illustrating the type of data that would be generated from such preclinical bioavailability studies.

Animal ModelRoute of AdministrationDose (mg/kg)Bioavailability (%)
RatOralData not availableData not available
DogOralData not availableData not available
MonkeyOralData not availableData not available

The extent to which a drug binds to plasma proteins and blood cells influences its distribution and availability to target tissues. Preclinical in vitro studies are conducted to determine the plasma protein binding of dexlofexidine across different species. This information is critical for interpreting pharmacokinetic data and for scaling findings from animal models to humans. While the principles of plasma protein binding assays are well-established, specific data for dexlofexidine in rats, dogs, and monkeys are not available in the public domain.

The following table demonstrates how data on plasma protein binding are typically presented.

SpeciesConcentration (µM)Unbound Fraction (fu)% Bound
RatData not availableData not availableData not available
DogData not availableData not availableData not available
MonkeyData not availableData not availableData not available

Metabolic Pathways and Metabolite Characterization

The biotransformation of dexlofexidine is a key determinant of its duration of action and elimination from the body. Preclinical research focuses on identifying the enzymes responsible for its metabolism and characterizing the resulting metabolites.

The cytochrome P450 (CYP) family of enzymes is a major contributor to the metabolism of many drugs. In vitro studies using human liver microsomes and recombinant CYP enzymes are essential for identifying the specific isoforms involved in the metabolism of dexlofexidine. While comprehensive preclinical data specifically outlining the roles of CYP2D6, CYP1A2, and CYP2C19 in the metabolism of dexlofexidine are limited, research on the structurally related compound, lofexidine (B1675026), provides some insights. The metabolism of xenobiotics often involves these key CYP enzymes. Further targeted preclinical in vitro studies are necessary to fully elucidate the specific contributions of each CYP isoform to the biotransformation of dexlofexidine.

Preclinical studies in animal models are designed to identify the major metabolites of a drug candidate. For dexlofexidine, the anticipated major metabolites would result from the biotransformation of the parent molecule. Based on the metabolism of the parent compound lofexidine, it is understood that it forms inactive metabolites. nih.gov However, specific preclinical studies confirming the structures of the major metabolites of dexlofexidine as N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamide, 2-(2,6-dichlorophenoxy)propionic acid, and 2,6-dichlorophenol (B41786), and definitively characterizing them as inactive, are not detailed in the available literature.

The table below is a template for presenting data on the identified metabolites of dexlofexidine.

MetaboliteChemical NameActivity
M1N-(2-aminoethyl)-2-(2,6-dichlorophenoxy)propanamideData not available
M22-(2,6-dichlorophenoxy)propionic acidData not available
M32,6-dichlorophenolData not available

The primary routes of biotransformation for many pharmaceutical compounds involve Phase I reactions, such as oxidation, and Phase II reactions, like glucuronidation. For the racemic mixture lofexidine, it is known that it is metabolized in the body by oxygen dealkylation and subsequently forms two inactive glucuronide metabolites. nih.gov This suggests that these pathways are likely the primary biotransformation reactions for dexlofexidine as well. Oxygen dealkylation would be a Phase I modification, followed by the conjugation with glucuronic acid (glucuronidation), a Phase II reaction that typically increases the water solubility of the compound, facilitating its excretion. Definitive preclinical studies that specifically confirm oxygen dealkylation and glucuronidation as the primary metabolic pathways for dexlofexidine are essential for a complete understanding of its metabolic fate.

Untargeted Metabolomic Analysis and Induced Metabolic Shifts (e.g., Pyrimidine (B1678525) Metabolism, Alanine, Aspartate, and Glutamate (B1630785) Metabolism Pathways)

Untargeted metabolomics is a comprehensive approach used to analyze the global metabolic profile of a biological system, identifying and quantifying as many metabolites as possible. This technique provides a functional readout of the physiological state and can reveal metabolic pathway alterations induced by a xenobiotic. It is a valuable tool in preclinical drug development for identifying potential biomarkers and understanding mechanisms of action or toxicity. arome-science.comnih.govevotec.com

Currently, specific untargeted metabolomic studies on dexlofexidine hydrochloride are not available in the published scientific literature. Therefore, a detailed analysis of its impact on specific metabolic pathways, such as pyrimidine metabolism or the alanine, aspartate, and glutamate metabolism pathways, has not been documented. Research on other compounds has shown that exposure to xenobiotics can cause significant disturbances in these pathways, which are crucial for neurotransmitter balance, nucleotide synthesis, and energy metabolism. nih.govnih.gov However, without dedicated studies, the metabolic fingerprint of dexlofexidine remains uncharacterized.

Metabolic Fate Investigations in Various Animal Species and In Vitro Systems (e.g., Liver Microsomes, Primary Hepatocytes, S9 Subcellular Fraction)

The metabolic fate of a drug candidate is investigated using a combination of in vivo animal models and in vitro systems that simulate hepatic metabolism. These in vitro tools include subcellular fractions like liver microsomes (rich in Phase I enzymes) and the S9 fraction (containing both microsomal and cytosolic enzymes), as well as more complex systems like primary hepatocytes, which contain a full complement of metabolic enzymes and cofactors. springernature.commdpi.comnih.gov

Preclinical investigations into the biotransformation of racemic lofexidine have been conducted in several animal species and with in vitro models, providing the most relevant available data for understanding dexlofexidine's metabolism.

In Vivo Animal Models: Studies using radiolabeled lofexidine were performed in rats, rabbits, and dogs to trace the drug's metabolic pathway. The primary metabolites identified were consistent across species, though their relative quantities varied. fda.gov

In Vitro Systems: To further elucidate the metabolic pathways and compare them to human metabolism, in vitro studies were conducted using hepatocytes from various species. These studies are crucial for identifying the most appropriate animal model for predicting human pharmacokinetics. The findings indicated that the metabolic mechanism in dogs is the most similar to that in humans. fda.gov The primary biotransformation pathways identified were hydroxylation or a combination of hydroxylation and reduction of the parent drug. fda.gov Further investigation pinpointed cytochrome P450 2D6 (CYP2D6) as the major enzyme responsible for the metabolism of lofexidine. fda.gov

The table below summarizes the key metabolites of lofexidine identified in preclinical studies.

MetaboliteFull NameDescriptionSpecies Detected
LADPNot SpecifiedPrimary metabolite, measured at approximately 5% of the administered dose.Rat, Rabbit, Dog fda.gov
LDPANot SpecifiedMinor metabolite, quantities are species-dependent.Rat, Rabbit, Dog fda.gov
2,6-DCP2,6-DichlorophenolMinor metabolite, quantities are species-dependent.Rat, Rabbit, Dog fda.gov

The table below details the in vitro systems used in the study of lofexidine metabolism.

In Vitro SystemPurposeKey FindingReference
Hepatocytes (Multi-species)Determine species differences in metabolic pathways.Human and dog hepatocytes show the most similar metabolic mechanisms (hydroxylation/reduction). fda.gov
CYP Enzyme AssayIdentify specific enzymes responsible for metabolism.CYP2D6 is the major contributor to lofexidine metabolism. fda.gov

Excretion Pathways in Preclinical Models

Preclinical studies to determine the routes and extent of excretion are fundamental to characterizing the disposition of a new chemical entity. These studies typically involve administering a radiolabeled compound to animal models, such as rats and dogs, and collecting urine and feces over a period to measure the amount of radioactivity eliminated through renal and biliary/fecal pathways. mdpi.com

For this compound, specific preclinical data detailing the excretion pathways in animal models are not available in the public domain. While clinical data for racemic lofexidine indicates that renal excretion of unchanged drug and inactive metabolites is the primary route of elimination in humans, dedicated studies in preclinical species like rats, dogs, or monkeys are necessary to confirm interspecies similarities and differences. Such studies would quantify the percentage of the administered dose recovered in urine and feces, providing a complete picture of the drug's elimination profile. nih.gov

Structural Activity Relationships Sar of Lofexidine and Its Enantiomers

Systematic Exploration of Imidazoline (B1206853) Series and Analogues

The exploration of imidazoline-containing compounds has been a fertile ground for understanding the structural requirements for interaction with α-adrenergic and imidazoline receptors. Systematic studies on various analogues have revealed that different structural modifications can distinctly alter the pharmacological profile, leading to compounds with varying degrees of selectivity and potency.

For instance, in a series of analogues of cirazoline, another imidazoline derivative, replacing a cyclopropyl (B3062369) ring with an isopropoxy group resulted in a 500-fold increase in selectivity for α1-adrenergic receptors over imidazoline/guanidinium receptive sites (IGRS). nih.gov This highlights that the nature of the substituent group attached to the core structure is a critical determinant of receptor selectivity. Further studies on aryliminoimidazolidines, which share the imidazoline ring with lofexidine (B1675026), have shown that substitutions on the aryl ring dramatically affect both potency and selectivity for prejunctional α-adrenoceptors. nih.gov

The general structure of these compounds consists of an imidazoline ring connected to an aryl group, often through a bridging element. Research has shown that the nature of this bridge and the substituents on the aryl ring are pivotal for α-adrenergic activity. researchgate.net For example, the presence of an oxygen atom in the side-chain connecting the phenyl and imidazoline rings has been identified as essential for α1-agonist activity in certain series of compounds. researchgate.net

These systematic explorations underscore that the imidazoline moiety is a versatile scaffold upon which diverse pharmacological profiles can be built by altering peripheral chemical groups. These studies provide a foundational understanding of the SAR that led to the development of compounds like lofexidine.

Influence of Aryloxy Methylene (B1212753) Carbon Substitution on Pharmacological Activity

The structure of lofexidine features a chiral center at the methylene carbon bridging the dichlorophenoxy group and the imidazoline ring. This specific structural element, an ethylidene bridge [-(CH(CH₃))-], is a key departure from simpler analogues and significantly influences its pharmacological properties.

Systematic research into imidazolines with aryloxyalkyl substitutions at the 2-position has demonstrated that the addition of a side-chain to this alkyl residue is a critical factor for achieving marked antihypertensive activity. nih.gov Specifically, the introduction of a methyl group onto the methylene bridge, creating the ethylidene linkage found in lofexidine, was found to yield a compound with pronounced hypotensive effects. nih.gov This modification creates a stereocenter, leading to the existence of enantiomers (dexlofexidine and levlofexidine), each with distinct pharmacological activities.

Impact of Aryl Ring Substitutions (e.g., 2,6 Positions) on Pharmacological Profile

The substitution pattern on the aryl ring of imidazoline derivatives is a crucial determinant of their pharmacological profile, particularly their affinity and selectivity for α-adrenoceptor subtypes. For lofexidine, the presence of two chlorine atoms at the 2 and 6 positions of the phenoxy ring is a defining feature that profoundly impacts its activity.

Pharmacological studies of numerous 2-aryloxyalkyl-substituted imidazolines have consistently shown that substitution of the aryl ring at the 2,6-positions with halogen atoms results in compounds with significant antihypertensive activity. nih.gov This specific substitution pattern, as seen in lofexidine's 2,6-dichlorophenoxy group, is shared with clonidine (B47849) and is known to be important for high affinity at α2-adrenoceptors. nih.govscirp.org

The effect of aryl ring substitution on α-adrenergic agonist potency has been systematically studied. In a series of aryliminoimidazolidines, it was found that while all compounds acted preferentially on prejunctional α-adrenoceptors, the specific substitutions on the ring had a dramatic effect on both potency and the degree of selectivity. nih.gov For example, the 2-(3,4-dihydroxyphenylimino)imidazolidine was identified as the most potent and selective prejunctional α-agonist in that series, demonstrating the powerful influence of the aryl substituents. nih.gov The 2,6-dichloro substitution in lofexidine is thus a key structural element that confers the desired α2-adrenergic agonist activity.

Stereochemical Configuration and its Determinants of Receptor Selectivity and Potency

The introduction of a methyl group on the aryloxy methylene carbon in lofexidine creates a chiral center, resulting in two enantiomers: (+)-lofexidine (dexlofexidine) and (-)-lofexidine (levlofexidine). scirp.orgnih.gov The stereochemical configuration of this center is a critical determinant of the molecule's interaction with adrenergic receptors, leading to significant differences in potency and selectivity between the two isomers. nih.gov

It has been demonstrated that the α2-adrenoceptor agonist activity of racemic lofexidine resides predominantly in the (-)-enantiomer, levlofexidine (B27067). google.com Levlofexidine is a stereoselective α2-adrenoceptor agonist and has been shown to be significantly more potent than dexlofexidine (B27069). nih.gov One study found that (-)-lofexidine has the highest affinity for α2-adrenoceptors in direct binding studies (0.36 nmol/L) and is approximately 10 times more potent than (+)-lofexidine. nih.gov Another report suggested that levlofexidine is 20 times more potent as an antihypertensive agent than dexlofexidine. nih.gov

This difference in activity is attributed to the three-dimensional arrangement of the atoms, which affects how each enantiomer fits into the chiral environment of the receptor's binding site. nih.gov Levlofexidine was found to be a more avid binder at α2-adrenoceptors and also binds more favorably to the α1-receptor than dexlofexidine. nih.gov These findings highlight the importance of stereochemistry in drug action, where one enantiomer can be responsible for the majority of the desired therapeutic effect while the other may be less active or contribute to different effects. nih.gov The separation and characterization of individual enantiomers are therefore crucial for a precise understanding of the structure-activity relationship. nih.gov

Research Findings on Receptor Affinity and Potency

The following tables summarize key data points from research on lofexidine and its enantiomers, illustrating the structure-activity relationships discussed.

Table 1: Adrenergic Receptor Binding Affinity of Lofexidine Enantiomers

CompoundReceptorBinding Affinity (Ki, nmol/L)Reference
(-)-Lofexidine (Levlofexidine)α2-Adrenoceptors (rat brain)0.36 nih.gov
(+)-Lofexidine (Dexlofexidine)α2-Adrenoceptors (rat brain)~3.6 (10x less potent) nih.gov

Table 2: Comparative Agonist Activity of Lofexidine and Clonidine

CompoundReceptorFunctional Activity (pEC50)Reference
Lofexidineα-1A Adrenoceptor≥ 5 M scirp.org
α-2A Adrenoceptor≥ 5 M scirp.org
α-2B Adrenoceptor≥ 5 M scirp.org
α-2C Adrenoceptor≥ 5 M scirp.org
Clonidineα-1A Adrenoceptor≥ 5 M scirp.org
α-2A Adrenoceptor≥ 5 M scirp.org
α-2C Adrenoceptor≥ 5 M scirp.org
Note: A pEC50 value of ≥ 5 M indicates significant agonist functional activity.

Analytical Methodologies for Dexlofexidine Hydrochloride Research

Chromatographic Techniques for Purity and Degradation Product Analysis

Chromatographic methods are central to the analytical workflow for Dexlofexidine (B27069) hydrochloride, offering high-resolution separation of the parent compound from its potential impurities and degradants.

A highly sensitive and specific isocratic Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method has been effectively utilized for the separation and identification of stress degradation products of the closely related compound, lofexidine (B1675026), which provides a strong model for Dexlofexidine hydrochloride analysis. researchgate.netbohrium.com In these studies, chromatographic separation was achieved on a Waters Symmetry C18 column (150 × 4.6 mm, 3.5 μm) with a mobile phase consisting of water and acetonitrile (B52724) in a 75:25 v/v ratio. researchgate.net This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry, enabling the precise identification of degradation products formed under various stress conditions. researchgate.net

To understand the intrinsic stability of the molecule, this compound is subjected to forced degradation studies under a variety of stress conditions, as recommended by the International Council on Harmonisation (ICH) guidelines. researchgate.net These studies involve exposing the compound to:

Acidic Hydrolysis: Treatment with acids (e.g., 0.1 N HCl, 5N HCl). researchgate.net

Alkaline Hydrolysis: Exposure to basic conditions.

Neutral Hydrolysis: Refluxing in water. researchgate.net

Oxidation: Reaction with oxidizing agents (e.g., 3% and 30% H₂O₂). researchgate.net

Photolysis: Exposure to light.

Thermal Degradation: Heating at elevated temperatures (e.g., 105°C for 24 hours). researchgate.net

Significant degradation has been observed for the related compound lofexidine under acidic, alkaline, oxidative, and photolytic conditions, indicating the potential areas of instability for this compound. researchgate.netbohrium.com

The table below summarizes the typical stress conditions applied in forced degradation studies.

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis0.1 N HCl, 5N HClReflux for 12-24 hours
Alkaline Hydrolysis0.1 N NaOHReflux for 12-24 hours
Neutral HydrolysisWaterReflux at 70°C for 12-24 hours
Oxidation3% and 30% H₂O₂Kept at room temperature for 24 hours
PhotolysisUV light-
Thermal DegradationDry heat105°C for 24 hours

Through the application of LC-MS/MS, a total of 14 degradation products were identified for lofexidine following forced degradation studies. researchgate.net The structural elucidation of these products is achieved by analyzing their mass-to-charge ratios (m/z) and fragmentation patterns, which provides critical insights into the degradation pathways of the molecule. nih.govnih.gov This information is vital for understanding the chemical liabilities of this compound and for the development of stable formulations.

Method Validation for Research Applications

For an analytical method to be considered reliable for research purposes, it must undergo a thorough validation process to demonstrate its suitability for its intended use.

The LC-MS/MS method developed for the analysis of the related compound lofexidine has been validated according to ICH guidelines, ensuring its reliability for research applications. researchgate.net The validation parameters assessed include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities and degradants.

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

The successful validation of this method provides a high degree of confidence in its use for the quantitative analysis of this compound and its degradation products in a research context. researchgate.net

The table below outlines the key parameters and typical acceptance criteria for method validation.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to measure the analyte in the presence of interferences.No interference at the retention time of the analyte.
Linearity Proportionality of response to analyte concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Closeness of measured value to the true value.Recovery within 98-102%.
Precision (Repeatability) Closeness of results from multiple measurements of the same sample.Relative Standard Deviation (RSD) ≤ 2%.

Impurity Profiling in Research Materials

Impurity profiling is a critical component of the chemical analysis of research-grade materials. The validated LC-MS/MS method is employed to establish a comprehensive profile of impurities in batches of this compound. researchgate.net This involves the identification and quantification of any process-related impurities and degradation products present in the material. A thorough understanding of the impurity profile is essential for ensuring the quality and consistency of the compound used in research studies. researchgate.net

Future Directions and Advanced Research Considerations

Further Elucidation of Multi-Target Engagement and Polypharmacology

Furthermore, lofexidine (B1675026) is composed of two enantiomers: dexlofexidine (B27069) and levlofexidine (B27067). nih.gov Studies have revealed that these enantiomers have different binding affinities for various receptors. Levlofexidine is a more potent antihypertensive agent and a more avid binder at alpha-2 adrenoceptors compared to dexlofexidine. nih.gov Additionally, levlofexidine binds more favorably to the alpha-1 receptor than dexlofexidine. nih.gov Preliminary studies have also indicated that the alpha-adrenoreceptor activity of lofexidine resides predominantly in the (-)-enantiomer (levlofexidine), which has a nine-fold higher affinity for alpha-2 adrenergic binding sites in rat brain membranes than the (+)-enantiomer (dexlofexidine). google.com

Future research should focus on delineating the precise polypharmacological profile of dexlofexidine as a single enantiomer. This involves comprehensive screening against a wide panel of receptors, ion channels, and enzymes to identify any additional "off-target" activities that could be therapeutically beneficial or contribute to adverse effects. Understanding this broader interaction landscape is crucial for a complete mechanistic understanding and for identifying potential new therapeutic indications.

Table 1: Receptor Binding Profile of Racemic Lofexidine

Receptor Subtype Activity
Alpha-1A Adrenoceptor Agonist
Alpha-2A Adrenoceptor Agonist
Alpha-2B Adrenoceptor Agonist
Alpha-2C Adrenoceptor Agonist
Dopamine (B1211576) D2S Agonist
Serotonin (B10506) 5-HT1A Agonist

This table is based on data for the racemic mixture of lofexidine. scirp.org

Development of Advanced Preclinical Models for Receptor Deconvolution

Genetically modified animal models, such as knockout mice lacking specific receptor subtypes (e.g., alpha-2A, alpha-2B, alpha-2C adrenoceptors), can be invaluable in isolating the physiological roles of individual receptor interactions. Furthermore, the use of humanized mouse models, which express human receptors, can provide more translatable data.

In vitro, the development of sophisticated cell-based assays is critical. This includes assays utilizing primary neuronal cultures or co-culture systems that better mimic the complex cellular environment of the central nervous system. High-content screening and imaging techniques can be employed to assess downstream signaling pathways and cellular responses following receptor activation by dexlofexidine. Such models will be instrumental in deconvoluting the complex pharmacology of this compound.

Application of Computational and In Silico Approaches to Molecular Interaction Studies

Computational and in silico methods offer powerful tools for investigating the molecular interactions of dexlofexidine at an atomic level. nih.govnih.gov Molecular docking simulations can predict the binding poses of dexlofexidine within the binding pockets of its primary and potential off-target receptors. nrfhh.compreprints.org These studies can help to identify key amino acid residues involved in the interaction and provide insights into the structural basis for its binding affinity and selectivity.

Molecular dynamics simulations can further be employed to study the dynamic behavior of the dexlofexidine-receptor complex over time, providing a more realistic representation of the binding event. nih.gov These computational approaches can also be used to predict the potential for dexlofexidine to interact with a wide range of other proteins, helping to identify potential off-target effects and guide further experimental investigation. researchgate.net By combining in silico predictions with experimental validation, a more comprehensive understanding of dexlofexidine's molecular interactions can be achieved.

Table 2: Potential In Silico Research Approaches for Dexlofexidine

Computational Method Application
Molecular Docking Predict binding modes and affinities at various receptors.
Molecular Dynamics Simulate the dynamic stability of the drug-receptor complex.
Homology Modeling Generate 3D models of target receptors for which no experimental structure exists.
Virtual Screening Identify potential off-targets from large protein databases.

Exploration of Novel Synthetic Routes for Enhanced Stereoisomeric Purity and Scalability

The therapeutic use of a single enantiomer like dexlofexidine necessitates synthetic methods that can produce it with high stereoisomeric purity and in a scalable manner for potential pharmaceutical production. uea.ac.uk While methods for the synthesis of 2-substituted imidazolines exist, the development of novel, efficient, and stereoselective synthetic routes for dexlofexidine is a key area for future research.

This includes the exploration of asymmetric catalysis, employing chiral catalysts to favor the formation of the desired dextrorotatory enantiomer. Chiral resolution techniques, which separate enantiomers from a racemic mixture, can also be optimized for improved efficiency and yield. The development of a robust and cost-effective synthetic process is crucial for the commercial viability of dexlofexidine. A patent for the chiral synthesis of lofexidine enantiomers describes a process that could be a starting point for further optimization. google.com

Investigation of Metabolic Pathway Modulation for Pharmacological Enhancement

The metabolism of dexlofexidine can significantly influence its pharmacokinetic profile and, consequently, its pharmacological effects. mdpi.comnih.gov The parent compound, lofexidine, is primarily metabolized by the cytochrome P450 enzyme CYP2D6. nih.gov The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, which could lead to inter-individual differences in the clearance and exposure to dexlofexidine. nih.gov

Future research should investigate the potential for modulating these metabolic pathways to enhance the pharmacological profile of dexlofexidine. This could involve co-administration with agents that inhibit or induce specific CYP enzymes to control the rate of metabolism and prolong the duration of action or reduce the formation of inactive metabolites. However, any such strategy would require careful consideration of potential drug-drug interactions. drugbank.comnih.gov A thorough understanding of the metabolic fate of dexlofexidine is essential for optimizing its therapeutic use and ensuring consistent clinical outcomes. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name
Dexlofexidine hydrochloride
Lofexidine
Levlofexidine
Clonidine (B47849)
Methadone
Buprenorphine
Norepinephrine (B1679862)
Serotonin

Q & A

Q. What factorial design approaches optimize this compound formulations for enhanced stability?

  • Methodological Answer : Apply a 2³ factorial design to evaluate excipient interactions (e.g., stabilizers, surfactants) and process variables (e.g., lyophilization cycles, compression force). Use response surface methodology (RSM) to model optimal conditions. For example, a study on hydroxyzine hydrochloride tablets optimized dissolution kinetics by varying disintegrant concentrations and compression pressures .

Q. How to design a comparative efficacy study between this compound and its structural analogs?

  • Methodological Answer : Use a randomized, double-blind crossover design with pharmacodynamic endpoints (e.g., receptor binding assays, in vivo efficacy models). Include positive controls (e.g., clonidine) and validate equivalence margins statistically. Account for inter-individual variability via stratified randomization .

Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Fit data to sigmoidal Emax models using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/ED₅₀ values with 95% confidence intervals. For skewed distributions, apply non-parametric tests (e.g., Kruskal-Wallis). Include power analysis to justify sample sizes .

Q. How can researchers address batch-to-batch variability in this compound’s physicochemical properties?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs), identify critical process parameters (CPPs), and use multivariate analysis (e.g., PCA) to trace variability sources. For polymorphic forms, include XRPD and DSC in routine batch release testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.